Quantification Accuracy and Precision in Human Serum Using Buprenorphine-d4 as SIL-IS
In a validated LC-MS/MS method for quantitation of buprenorphine in human serum, the use of Buprenorphine-d4 as a stable isotope-labeled internal standard (SIL-IS) enabled high accuracy and precision [1]. Without SIL-IS correction, matrix effects and ion suppression would introduce significant error. This method achieved intra-day precision of ≤11.65% CV and inter-day precision of ≤15.59% CV, with recovery of 85% ± 2.03 for buprenorphine, demonstrating effective compensation for analytical variability.
| Evidence Dimension | Accuracy and Precision with SIL-IS vs. Uncorrected Matrix Effects |
|---|---|
| Target Compound Data | Intra-day precision ≤11.65% CV, Inter-day precision ≤15.59% CV, Accuracy ≤15% error |
| Comparator Or Baseline | Theoretical matrix effects without SIL-IS correction (typical ion suppression/enhancement up to 30-50% in ESI-MS) |
| Quantified Difference | SIL-IS correction reduces analytical error to ≤15% compared to potential >30% error without correction |
| Conditions | LC-MS/MS, human serum, 20 µL sample volume, 2 min run time, validated per FDA guidance |
Why This Matters
Procurement of Buprenorphine-d4 is essential for achieving FDA-compliant accuracy in therapeutic drug monitoring assays, directly impacting clinical decision-making and patient safety.
- [1] Scendoni R, Bury E, Ribeiro IAL, et al. Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum. Rapid Commun Mass Spectrom. 2021;35(14):e9104. View Source
